molecular formula C17H27N7O8S B017221 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 104939-14-2

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B017221
CAS No.: 104939-14-2
M. Wt: 489.5 g/mol
InChI Key: LOIIXYIFONJUMW-QWRGUYRKSA-N
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Description

The compound “Rnhoh-gsh conjugate” is a glutathione conjugate formed through the reaction of glutathione with a hydroxylamine derivative. Glutathione is a tripeptide composed of glutamic acid, cysteine, and glycine, and it plays a crucial role in cellular detoxification processes. The Rnhoh-gsh conjugate is significant in various biochemical and pharmacological contexts due to its involvement in detoxification and cellular protection mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the Rnhoh-gsh conjugate typically involves the reaction of glutathione with a hydroxylamine derivative under physiological conditions. The reaction is facilitated by the presence of enzymes such as glutathione S-transferases, which catalyze the conjugation process. The reaction conditions often include a neutral to slightly alkaline pH and a temperature range of 25-37°C to mimic physiological conditions .

Industrial Production Methods

Industrial production of the Rnhoh-gsh conjugate involves large-scale synthesis using bioreactors that maintain optimal conditions for the enzymatic reaction. The process includes the purification of the conjugate using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Mechanism of Action

The Rnhoh-gsh conjugate exerts its effects through the formation of thioether bonds between glutathione and electrophilic compounds. This conjugation process detoxifies harmful electrophiles and protects cells from oxidative damage. The molecular targets involved include various enzymes and proteins that interact with glutathione, such as glutathione S-transferases and gamma-glutamyl transpeptidase .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to the Rnhoh-gsh conjugate include other glutathione conjugates formed with different electrophiles, such as:

Uniqueness

The uniqueness of the Rnhoh-gsh conjugate lies in its specific reactivity with hydroxylamine derivatives, which allows it to participate in unique detoxification pathways and redox reactions. This specificity makes it a valuable tool in studying oxidative stress and detoxification mechanisms .

Properties

CAS No.

104939-14-2

Molecular Formula

C17H27N7O8S

Molecular Weight

489.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C17H27N7O8S/c18-10(16(31)32)1-2-12(26)22-11(15(30)21-7-14(28)29)9-33-23-17-20-3-5-24(17)8-13(27)19-4-6-25/h3,5,10-11,25H,1-2,4,6-9,18H2,(H,19,27)(H,20,23)(H,21,30)(H,22,26)(H,28,29)(H,31,32)/t10-,11-/m0/s1

InChI Key

LOIIXYIFONJUMW-QWRGUYRKSA-N

SMILES

C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO

Isomeric SMILES

C1=CN(C(=N1)NSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CC(=O)NCCO

Canonical SMILES

C1=CN(C(=N1)NSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(=O)NCCO

Synonyms

1-N-(2-hydroxyethyl)acetamido-2-hydroxylaminoimidazole-glutathione conjugate
RNHOH-GSH conjugate

Origin of Product

United States

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